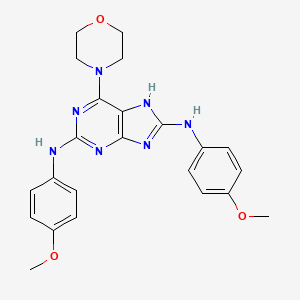
1H-Purine-2,8-diamine, N,N'-bis(4-methoxyphenyl)-6-(4-morpholinyl)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” is a complex organic compound belonging to the purine family. Purines are heterocyclic aromatic organic compounds that play crucial roles in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound features additional functional groups that may impart unique chemical and biological properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” typically involves multi-step organic reactions. The starting materials often include purine derivatives, which undergo various substitution reactions to introduce the methoxyphenyl and morpholinyl groups. Common reagents used in these reactions include halogenating agents, base catalysts, and solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of each step, often involving temperature control, pressure adjustments, and the use of catalysts to speed up the reactions.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxyphenyl groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can occur at the purine ring, potentially converting double bonds to single bonds and altering the compound’s electronic properties.
Substitution: Nucleophilic substitution reactions are common, where functional groups on the purine ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Nucleophiles: Halides, amines, thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce dihydropurine compounds.
科学研究应用
Chemistry
In chemistry, this compound may be used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals or materials with unique electronic properties.
Biology
Biologically, the compound could be studied for its potential interactions with nucleic acids, proteins, or enzymes, given its structural similarity to naturally occurring purines.
Medicine
In medicine, research may focus on the compound’s potential as a therapeutic agent, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry
Industrially, the compound might be used in the development of new materials, such as conductive polymers or advanced coatings, due to its unique chemical properties.
作用机制
The mechanism of action for “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” would likely involve its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into active sites of enzymes, potentially inhibiting or modifying their activity. Pathways involved could include nucleotide synthesis, signal transduction, or metabolic processes.
相似化合物的比较
Similar Compounds
Adenine: A naturally occurring purine base found in DNA and RNA.
Guanine: Another purine base present in nucleic acids.
Caffeine: A stimulant that is a methylxanthine derivative of purine.
Uniqueness
What sets “1H-Purine-2,8-diamine, N,N’-bis(4-methoxyphenyl)-6-(4-morpholinyl)-” apart is its unique combination of functional groups, which may impart distinct chemical reactivity and biological activity compared to other purines.
属性
CAS 编号 |
682337-52-6 |
|---|---|
分子式 |
C23H25N7O3 |
分子量 |
447.5 g/mol |
IUPAC 名称 |
2-N,8-N-bis(4-methoxyphenyl)-6-morpholin-4-yl-7H-purine-2,8-diamine |
InChI |
InChI=1S/C23H25N7O3/c1-31-17-7-3-15(4-8-17)24-22-26-19-20(27-22)28-23(25-16-5-9-18(32-2)10-6-16)29-21(19)30-11-13-33-14-12-30/h3-10H,11-14H2,1-2H3,(H3,24,25,26,27,28,29) |
InChI 键 |
RNDIKIXUFONFEW-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)NC2=NC3=C(N2)C(=NC(=N3)NC4=CC=C(C=C4)OC)N5CCOCC5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


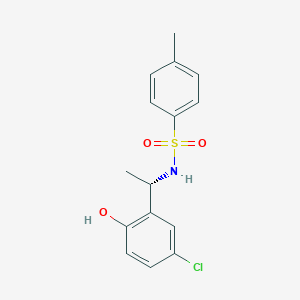
![1-(Naphthalen-1-yl)-9H-pyrido[3,4-b]indole](/img/structure/B12517303.png)
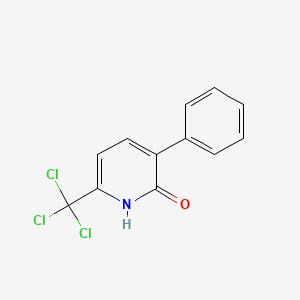
![3-Ethyl-2-[2-(4-methoxyphenyl)ethenyl]-4,5-diphenyl-1,3-thiazol-3-ium](/img/structure/B12517322.png)


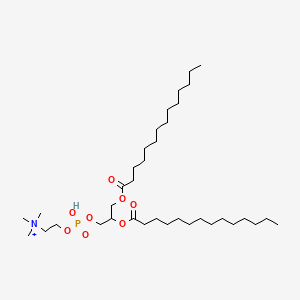

![11,11'-[1,2-Phenylenebis(oxy)]bis(N-dodecylundecanamide)](/img/structure/B12517352.png)
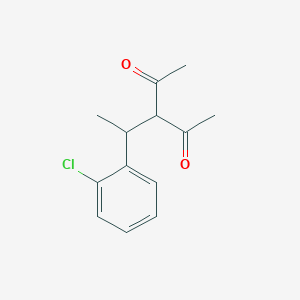
![4-{[4-(But-3-en-1-yl)-2,6-difluorophenyl]ethynyl}-2,6-difluorobenzonitrile](/img/structure/B12517359.png)
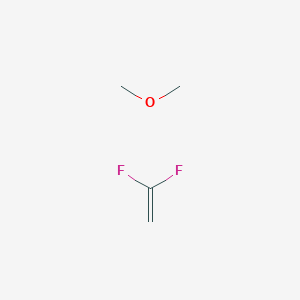
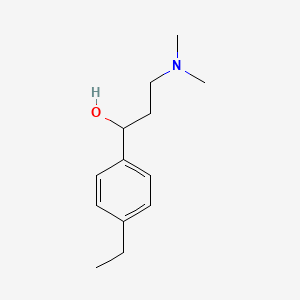
![1-Methyl-7,7-diphenylbicyclo[2.2.1]heptane](/img/structure/B12517370.png)
